molecular formula C14H9NO2 B11884557 Benzo[g]quinoline-4-carboxylic acid CAS No. 2637-32-3

Benzo[g]quinoline-4-carboxylic acid

Cat. No.: B11884557
CAS No.: 2637-32-3
M. Wt: 223.23 g/mol
InChI Key: OCFQGLJYVMEAFV-UHFFFAOYSA-N
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Description

Benzo[g]quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system with a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzo[g]quinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Biological Activity

Benzo[g]quinoline-4-carboxylic acid (BQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of BQCA, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of BQCA and its derivatives. The compound has shown promising results against various bacterial strains.

1.1 Antibacterial Studies

A study synthesized a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, which included BQCA, and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial effects, with one compound (5a) demonstrating particularly strong activity against S. aureus with an IC50 value of 0.043 µM, outperforming the reference drug celecoxib .

Table 1: Antibacterial Activity of BQCA Derivatives

CompoundTarget BacteriaIC50 (µM)Activity Level
5aStaphylococcus aureus0.043Highly Active
5bMethicillin-resistant S. aureusModerateModerate Activity
5cEscherichia coli0.060Active
5dPseudomonas aeruginosa>10Weak Activity

The mechanism underlying the antimicrobial activity appears to involve structural modifications that enhance binding affinity to bacterial targets, potentially through hydrogen bonding interactions .

2. Anticancer Activity

BQCA has also been explored for its anticancer properties, particularly as an inhibitor of specific cancer-related enzymes.

2.1 Inhibition of SIRT3

Recent research has identified BQCA derivatives as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer progression. One derivative (P6) showed selective inhibition with an IC50 value significantly lower than that of other known inhibitors . Molecular docking studies indicated that P6 binds effectively within the active site of SIRT3, suggesting a targeted approach to cancer therapy.

Table 2: SIRT3 Inhibition by BQCA Derivatives

CompoundSIRT3 IC50 (µM)Selectivity Over SIRT1/SIRT2
P60.025High
P70.050Moderate

3. Enzyme Inhibition

BQCA has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways.

3.1 α-Glucosidase Inhibition

Another area of interest is the inhibition of α-glucosidase, an enzyme critical for carbohydrate metabolism. Compounds derived from BQCA have shown promising inhibitory activity against this enzyme, with some derivatives achieving IC50 values comparable to established inhibitors like acarbose .

Table 3: α-Glucosidase Inhibition by BQCA Derivatives

Compoundα-Glucosidase IC50 (µg/mL)
Compound A66.5
Compound B70.0

4. Conclusion and Future Directions

The biological activity of this compound highlights its potential as a lead compound in drug development for antibacterial and anticancer therapies. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring additional therapeutic applications.

Properties

CAS No.

2637-32-3

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

benzo[g]quinoline-4-carboxylic acid

InChI

InChI=1S/C14H9NO2/c16-14(17)11-5-6-15-13-8-10-4-2-1-3-9(10)7-12(11)13/h1-8H,(H,16,17)

InChI Key

OCFQGLJYVMEAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC=N3)C(=O)O

Origin of Product

United States

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